molecular formula C17H32O3 B8223491 Ethyl 3-oxopentadecanoate

Ethyl 3-oxopentadecanoate

Cat. No.: B8223491
M. Wt: 284.4 g/mol
InChI Key: CQVQPRSAFCRDTB-UHFFFAOYSA-N
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Description

Contextual Significance within Long-Chain β-Ketoester Chemistry

Long-chain β-ketoesters, such as ethyl 3-oxopentadecanoate, are important precursors in the synthesis of a variety of organic molecules. Their extended alkyl chains are incorporated into the target molecules, making them particularly useful for creating compounds with specific lipophilic properties. The presence of both a ketone and an ester group allows for a wide range of chemical transformations, including alkylations, acylations, and cyclizations.

The general structure of a β-ketoester allows for keto-enol tautomerism, where the compound exists in equilibrium between a ketone form and an enol form. This property is crucial to its reactivity, as the enol or enolate form can act as a nucleophile in various carbon-carbon bond-forming reactions. For instance, ethyl 3-oxobutanoate, a related shorter-chain β-ketoester, exists with about 7% of the enol form under normal conditions. oxfordreference.com

Academic Scope and Research Trajectories of this compound

Research involving this compound primarily focuses on its application as a synthetic intermediate. researchgate.netresearchgate.netlookchem.com Academic investigations have explored its use in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nbinno.com For example, it has been used as a starting material in the preparation of substituted 1,2-oxazole-4-carboxylic acids. nbinno.com

Another significant area of research is its role in the synthesis of natural products and their analogues. The long alkyl chain of this compound is a key feature that can be incorporated into the carbon skeleton of complex natural products.

Recent research trends in organic chemistry, such as the development of green and sustainable synthetic methods, are also influencing the study of compounds like this compound. researchgate.net Efforts are being made to develop more efficient and environmentally friendly methods for its synthesis and subsequent transformations.

Review of Landmark Scholarly Contributions Pertaining to this compound

Several scholarly articles have highlighted the utility of this compound in organic synthesis. A notable contribution includes its use in the synthesis of novel 1-hydroxyquinolones with anti-Toxoplasma activity. researchgate.net In this research, this compound was condensed with aniline (B41778) to form an enamine, which was then cyclized to produce a 2-dodecylquinolin-4(1H)-one derivative. researchgate.net This work demonstrates the compound's value in constructing complex heterocyclic systems with potential therapeutic applications.

Another significant area of research has been the development of efficient synthetic methods for preparing β-ketoesters, including this compound. The Blaise reaction, for example, has been utilized for the conversion of nitriles into β-ketoesters. researchgate.netlookchem.com This reaction involves the treatment of a nitrile with an α-haloester in the presence of a metal, such as zinc, to form a β-enamino ester, which is then hydrolyzed to the β-ketoester. researchgate.net Research in this area has focused on optimizing reaction conditions to achieve high yields and purity. researchgate.netlookchem.com

Spectroscopic data, including 1H NMR, 13C NMR, and IR spectroscopy, are crucial for the characterization of this compound and its derivatives. researchgate.netlookchem.comresearchgate.netrsc.org Detailed analysis of these spectra provides confirmation of the compound's structure and purity.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compound 112548-16-0 C17H32O3 284.44 Not available
Ethyl 3-oxopentanoate 4949-44-4 C7H12O3 144.17 193.0 at 760 mmHg
Ethyl 3-oxobutanoate 141-97-9 C6H10O3 130.14 180.8

Table 2: Compound Names Mentioned in this Article

Compound Name
(+/-)-3-HYDROXYPENTADECANOIC ACID
1-hydroxyquinolone
2-dodecylquinolin-4(1H)-one
aniline
Butanoic acid, 3-oxo
diethyl 3,3'-disulfanediyldipropionate
Dimethyl fumarate
enamine
ETHYL 3-OXOTETRADECANOATE
Ethyl 3,5-dioxohexanoate
Ethyl 3-aminocrotonate
Ethyl 3-mercaptopropionate
Ethyl 3-oxo-4-phenylbutanoate
Ethyl 3-oxo-5-butylsulphanylpentanoate
Ethyl 3-oxo-5-octylsulphanylpentanoate
Ethyl 3-oxobutanoate
Ethyl 3-oxoheptadecanoate
Ethyl 3-oxoheptanoate
Ethyl 3-oxohenicosanoate
Ethyl 3-oxononanoate
Ethyl 3-oxooctanoate
This compound
Ethyl 3-oxopentanoate
Ethyl 3-oxovalerate
Ethyl 4-((3-ethoxy-3-oxopropyl)thio)benzoate
Ethyl 4-bromobenzoate
Ethyl acetoacetate (B1235776)
ethyl bromoacetate
Ethyl propionylacetate
m-nitrobenzyl alcohol
mthis compound
n-Octyl Sulfone
p-toluenesulfonic acid
potassium permanganate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxopentadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O3/c1-3-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-4-2/h3-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVQPRSAFCRDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 3 Oxopentadecanoate and Its Analogues

Chemo-Selective Synthesis Strategies for Ethyl 3-Oxopentadecanoate

Chemo-selective synthesis focuses on the specific transformation of one functional group in the presence of others. For a molecule like this compound, this involves the precise formation of the β-keto ester moiety without unintended side reactions.

Claisen Condensation and Optimized Protocols for β-Ketoester Formation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters. byjus.comwikipedia.org The reaction involves the coupling of two ester molecules in the presence of a strong base. byjus.com For the synthesis of this compound, a "crossed" Claisen condensation would be employed, reacting ethyl propanoate with an ester of dodecanoic acid, such as methyl dodecanoate.

The mechanism begins with the deprotonation of the α-carbon of ethyl propanoate by a strong base, typically a sodium alkoxide like sodium ethoxide, to form a resonance-stabilized enolate. wikipedia.orgjove.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester (methyl dodecanoate). jove.comlibretexts.org The subsequent elimination of the alkoxide group (methoxide in this case) from the tetrahedral intermediate yields the desired β-keto ester, this compound. jove.commasterorganicchemistry.com

A critical aspect of the Claisen condensation is the use of at least a stoichiometric amount of base. wikipedia.org The resulting β-keto ester is more acidic than the starting esters, and the final, thermodynamically favorable step is the deprotonation of the product by the alkoxide base. An acidic workup is then required to protonate the resulting enolate and isolate the final product. wikipedia.orgjove.com

To optimize the reaction and favor the desired crossed product, the non-enolizable ester (or the ester not intended to form the enolate) can be used in excess. masterorganicchemistry.com Alternatively, using a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) allows for the pre-formation of the desired enolate before the addition of the second ester, providing greater control over the reaction. wikipedia.org

Table 1: Key Steps in the Claisen Condensation for this compound

Step Description Reactants/Intermediates
1. Enolate Formation A strong base removes an acidic α-proton from ethyl propanoate. Ethyl propanoate, Sodium ethoxide
2. Nucleophilic Attack The enolate attacks the carbonyl carbon of methyl dodecanoate. Propanoate enolate, Methyl dodecanoate
3. Elimination The tetrahedral intermediate collapses, eliminating a methoxide (B1231860) leaving group. Tetrahedral intermediate
4. Deprotonation The alkoxide byproduct deprotonates the newly formed β-keto ester, driving the reaction. This compound, Ethoxide

Esterification and Functional Group Interconversion Routes

Beyond condensation reactions, this compound can be synthesized through esterification or functional group interconversion (FGI). Esterification would involve the reaction of 3-oxopentadecanoic acid with ethanol (B145695) under acidic conditions. However, β-keto acids are known to be unstable and prone to decarboxylation, which can complicate this approach. rsc.org

A more viable FGI strategy is transesterification, which is the conversion of one ester to another. rsc.org For instance, if mthis compound were available, it could be converted to the corresponding ethyl ester by treating it with an excess of ethanol in the presence of an acid or base catalyst. Transesterification of β-keto esters is a well-established and efficient method, often catalyzed by environmentally benign catalysts like boric acid or silica-supported boric acid under solvent-free conditions. nih.gov This method is advantageous as it avoids the need to handle the unstable β-keto acid intermediate. rsc.org

Transition-Metal Catalysis in this compound Synthesis

Modern synthetic methods increasingly rely on transition-metal catalysis to achieve high selectivity and efficiency.

Palladium Catalysis : Palladium complexes are versatile catalysts for C-C bond formation. One relevant approach is the palladium-catalyzed coupling of ester enolates with acyl halides. For this compound, this could involve the reaction of the zinc or tin enolate of ethyl propanoate with dodecanoyl chloride, catalyzed by a palladium(0) complex. Palladium-catalyzed reactions of allyl β-keto carboxylates can also generate palladium enolates, which then undergo various transformations. nih.gov Another strategy involves the carboxylation of ketone enolates in the presence of palladium catalysts. nih.gov

Copper Catalysis : Copper-catalyzed methods have also been developed for synthesizing β-keto esters. These reactions often involve the coupling of an α-keto ester with a suitable partner or the reaction of an acyl acetate (B1210297) with a haloalkane in the presence of a copper catalyst and a base. google.com

Titanium-Mediated Synthesis : Titanium tetrachloride (TiCl₄) can mediate a crossed Claisen-type condensation between ketene (B1206846) silyl (B83357) acetals and acid chlorides or even directly with carboxylic acids, providing α-alkylated β-keto esters in good yields. organic-chemistry.org This approach offers an alternative to traditional base-mediated methods.

N-Heterocyclic Carbene (NHC) Catalysis : A novel approach involves the use of N-heterocyclic carbenes (NHCs) to catalyze a radical cross-Claisen condensation. This method couples acyl imidazoles with α-bromo esters under mild, redox-neutral conditions, mediated by manganese. researchgate.net This strategy avoids the need for strong bases and demonstrates broad functional group tolerance. researchgate.netresearchgate.net

Table 2: Comparison of Transition-Metal Catalyzed Methods for β-Keto Ester Synthesis

Metal/Catalyst Method Type Key Reactants Advantages
Palladium (Pd) Cross-coupling Ester enolate, Acyl halide High efficiency, mild conditions. organic-chemistry.orgnih.gov
Copper (Cu) Cross-coupling Acyl acetate, Haloalkane Simple process, high yield. google.com
Titanium (Ti) Mediated Condensation Ketene silyl acetal, Acid chloride Good yields for α,α-dialkylated products. organic-chemistry.org

Stereoselective and Enantioselective Approaches to Related Chiral Ketoesters

While this compound itself is achiral, the synthesis of chiral β-keto esters is of significant interest for producing enantiomerically pure pharmaceuticals and natural products. These methods typically focus on creating a stereocenter at the α-position.

Asymmetric synthesis can be achieved using chiral auxiliaries, chiral catalysts, or organocatalysis. For example, chiral primary amines have been used to catalyze the α-hydrazination and Robinson annulation of β-keto esters with high enantioselectivity. acs.org In these reactions, the primary amine catalyst reacts with the β-keto ester to form a chiral enamine intermediate, which then reacts stereoselectively with an electrophile.

Metal-catalyzed asymmetric methods are also prevalent. Chiral copper-bis(oxazoline) complexes have been used for the highly enantioselective fluorination of cyclic β-keto esters. nih.gov Similarly, chiral ferrocenyl P,N,N-ligands have been employed in iridium-catalyzed asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters with excellent enantioselectivity (up to 95% ee). rsc.org These methodologies provide access to a wide range of enantioenriched building blocks related in structure to this compound.

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, often proceeding under mild, solvent-free conditions. google.com

Enzyme-Mediated Reactions for Ketoester Formation

Lipases are a class of enzymes that have proven to be highly effective biocatalysts for ester synthesis and modification. google.com Lipase-catalyzed transesterification is a particularly useful method for preparing β-keto esters. google.com In this process, a commercially available simple ester, such as mthis compound, can be reacted with ethanol in the presence of an immobilized lipase (B570770), like Candida antarctica lipase B (CALB). google.com

These enzymatic reactions are often highly chemo- and stereoselective. google.com For instance, CALB can selectively acylate aliphatic alcohols in the presence of phenols and can resolve racemic alcohols with high enantioselectivity. google.com The reactions are typically performed under mild, often solvent-free, conditions, which is environmentally advantageous. google.com The ability to reuse the immobilized enzyme further adds to the sustainability of this approach. mdpi.com

Microorganism-Assisted Production Pathways

The biotechnological production of β-keto esters like this compound is an emerging field, offering a greener alternative to traditional chemical synthesis. These pathways often leverage the natural metabolic processes of various microorganisms, which can perform complex chemical transformations with high specificity. While specific research on the microbial production of this compound is not extensively documented, the principles can be inferred from the synthesis of other valuable organic compounds.

Microorganism-assisted pathways for analogous compounds often involve the use of enzymes such as lipases and esterases. For instance, porcine pancreatic lipase (PPL) has been found to catalyze the Knoevenagel condensation of aromatic aldehydes and ethyl acetoacetate (B1235776) under solvent-free conditions, yielding derivatives of ethyl 3-oxobutyrate. nih.gov This suggests the potential for using microorganisms or their isolated enzymes to catalyze the condensation reactions necessary to produce longer-chain β-keto esters like this compound. The enzymatic machinery of certain bacteria and fungi, which are known to produce a wide array of secondary metabolites, could be harnessed for this purpose.

The general approach would involve providing a suitable microbial strain with the necessary precursor molecules, such as a derivative of pentadecanoic acid and ethanol, and allowing the microorganism's metabolic pathways to effect the desired synthesis. This could occur through fermentation processes where the microorganism is cultivated in a nutrient-rich medium under controlled conditions.

Optimization of Bioreaction Conditions

The efficiency and yield of microorganism-assisted production are highly dependent on the optimization of various reaction parameters. Key factors that are typically optimized include temperature, pH, substrate molar ratio, and reaction time. The response surface method (RSM) is a common statistical technique used to optimize these experimental conditions. e3s-conferences.org

For example, in the synthesis of ethyl oleate, an ester with a long carbon chain, the optimization of reaction conditions using a Dean-Stark trap to remove water by-product significantly increased the conversion rate to 98.78%. e3s-conferences.org The optimal conditions were found to be a molar ratio of ethanol to oleic acid of 9:1, a catalyst concentration of 3%, a reaction temperature of 90°C, and a reaction time of 10 hours. e3s-conferences.org

In the context of a bioreaction for this compound, similar parameters would need to be fine-tuned. The choice of microorganism or enzyme would be the primary determinant of the optimal pH and temperature. The molar ratio of the substrates (a C15 keto acid precursor and ethanol) would also be critical to maximize the yield while minimizing substrate inhibition or unwanted side reactions. The reaction time would need to be sufficient to allow for complete conversion without leading to product degradation.

Table 1: Key Parameters for Optimization in Bioreactions

ParameterSignificanceTypical Range for Optimization
Temperature Affects enzyme activity and reaction rate.25-50 °C
pH Crucial for maintaining the optimal conformational state of the enzyme.6.0-8.0
Substrate Molar Ratio Influences the equilibrium of the reaction and can affect enzyme kinetics.1:1 to 1:10 (Alcohol in excess)
Reaction Time Determines the extent of the reaction and the final product yield.1-48 hours
Agitation Speed Ensures proper mixing and mass transfer in the reaction medium.100-300 rpm
Enzyme/Biocatalyst Loading The amount of catalyst used can impact the reaction rate.1-10% (w/w of substrate)

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The synthesis of this compound can be made more sustainable by adhering to these principles.

Solvent-Free and Aqueous Media Syntheses

A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. gctlc.org Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution. udel.edu

Solvent-Free Synthesis: Solvent-free reactions, also known as solid-state or neat reactions, offer significant environmental benefits by reducing waste and simplifying product purification. udel.educmu.edu In such reactions, at least one of the reactants is in a liquid state, or the reaction is carried out in a melt. semanticscholar.org For instance, the Wittig reaction, which can be used to form carbon-carbon double bonds, has been successfully performed under solvent-free conditions to produce ethyl trans-cinnamate with high yields (80-85%). gctlc.org Similarly, the Knoevenagel condensation to produce ethyl 3-oxobutyrate derivatives has been achieved with high efficiency using porcine pancreatic lipase under solvent-free conditions. nih.gov These examples demonstrate the feasibility of developing a solvent-free synthetic route for this compound, likely through a condensation reaction of appropriate precursors.

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov While organic compounds often have low solubility in water, various techniques can be employed to facilitate reactions in aqueous media, such as the use of phase-transfer catalysts or surfactants. The development of water-tolerant catalysts is also an active area of research. For example, diazo transfer reactions have been successfully carried out in aqueous solutions. rsc.org Bio-based solvents like ethyl lactate, which is biodegradable and has excellent solvency, are also being explored as green reaction media, often in aqueous solutions. dntb.gov.uaresearchgate.netorientjchem.org

Table 2: Comparison of Synthetic Approaches

ApproachAdvantagesDisadvantages
Traditional Synthesis Well-established methods, often high yields.Use of hazardous solvents, generation of waste.
Solvent-Free Synthesis Reduced waste, simplified purification, lower cost. udel.eduMay require higher temperatures, potential for mass transfer limitations.
Aqueous Media Synthesis Environmentally benign, non-toxic, non-flammable. nih.govLow solubility of organic reactants, may require additives.

Atom Economy and Sustainable Methodologies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comscribd.com A reaction with high atom economy is one that generates minimal waste. The percentage atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Addition and rearrangement reactions are inherently 100% atom-economical as all reactant atoms are incorporated into the product. scribd.comscranton.edu In contrast, substitution and elimination reactions have lower atom economies because they generate by-products. scranton.edu

The synthesis of this compound via a Claisen condensation, a common method for forming β-keto esters, involves the reaction of an ester with an enolate. While effective, this reaction typically has a lower atom economy due to the formation of a salt by-product and the use of a stoichiometric base.

Sustainable methodologies for the synthesis of this compound would prioritize reactions with high atom economy, such as catalytic processes where a small amount of catalyst can facilitate the reaction without being consumed. primescholars.com The use of biocatalysts, as discussed in section 2.2.2, is a prime example of a sustainable methodology that can lead to high atom economy and reduce the environmental impact of the synthesis. nih.gov

Chemical Reactivity, Transformations, and Derivative Synthesis of Ethyl 3 Oxopentadecanoate

Reactions at the Carbonyl Group (C-3 Keto)

The ketone functionality at the C-3 position is a primary site for nucleophilic attack and reduction reactions. These transformations are fundamental in modifying the carbon skeleton and introducing new functional groups and stereocenters.

Reduction Pathways to Hydroxyesters

The reduction of the C-3 keto group in ethyl 3-oxopentadecanoate to a hydroxyl group yields the corresponding ethyl 3-hydroxypentadecanoate. This transformation can be achieved through various chemical and enzymatic methods, often with a high degree of stereoselectivity.

Chemical reduction is commonly performed using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that readily reduces the ketone in the presence of the ester functionality. youtube.comstudycorgi.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature.

Enzymatic reductions offer an environmentally benign alternative and are renowned for their high enantioselectivity. Baker's yeast (Saccharomyces cerevisiae) is frequently employed for the asymmetric reduction of β-keto esters. nih.govresearchgate.netresearchgate.netnih.gov This biocatalytic process can produce chiral β-hydroxy esters with high enantiomeric excess, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. acgpubs.orgaklectures.comyoutube.com The stereochemical outcome of the yeast reduction is influenced by the substrate structure and the specific enzymes present in the yeast. nih.govnih.gov

Reducing AgentSolventTypical ConditionsProductStereoselectivity
Sodium Borohydride (NaBH₄)Methanol/Ethanol0-25 °CEthyl 3-hydroxypentadecanoateGenerally low unless a chiral auxiliary is used
Baker's Yeast (S. cerevisiae)Water/Buffer with a co-substrate (e.g., glucose)Room Temperature(S)- or (R)-Ethyl 3-hydroxypentadecanoateHigh enantiomeric excess is often achievable

Nucleophilic Additions and Their Stereochemical Outcomes

The electrophilic carbon of the C-3 keto group is susceptible to attack by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and enolates. libretexts.orglibretexts.orglumenlearning.commasterorganicchemistry.com This reaction results in the formation of a new carbon-carbon bond and the creation of a tertiary alcohol.

The addition of a nucleophile to the prochiral C-3 carbonyl carbon generates a new stereocenter. researchgate.netresearchgate.net Consequently, the reaction can produce a mixture of stereoisomers. researchgate.netresearchgate.net The stereochemical outcome is dependent on the steric and electronic properties of both the β-keto ester and the incoming nucleophile, as well as the reaction conditions. researchgate.netresearchgate.net In the absence of a chiral catalyst or auxiliary, the nucleophile can typically attack from either face of the planar carbonyl group, often leading to a racemic or diastereomeric mixture of products. researchgate.netresearchgate.net

NucleophileReagent ExampleProduct TypeStereochemical Outcome
Grignard ReagentMethylmagnesium Bromide (CH₃MgBr)Tertiary AlcoholFormation of a new stereocenter; typically yields a mixture of enantiomers without chiral control
Organolithium ReagentButyllithium (CH₃CH₂CH₂CH₂Li)Tertiary AlcoholFormation of a new stereocenter; typically yields a mixture of enantiomers without chiral control
EnolateLithium diisopropylamide (LDA) followed by an electrophileFunctionalized β-hydroxy esterCan lead to diastereomeric products; stereoselectivity depends on reaction conditions

Formation of Cyclic and Heterocyclic Derivatives

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various cyclic and heterocyclic compounds. These reactions often involve condensation with a binucleophilic reagent, where both nucleophilic sites react with the electrophilic centers of the β-keto ester.

A prominent example is the synthesis of pyrazole (B372694) derivatives through the reaction of β-keto esters with hydrazine (B178648) or its derivatives. uobaghdad.edu.iqrsc.orgorientjchem.orgnih.govnih.gov In this reaction, one nitrogen atom of the hydrazine acts as a nucleophile, attacking the C-3 keto group, while the other nitrogen atom attacks the ester carbonyl, leading to a cyclization-condensation reaction. This process is a versatile method for constructing substituted pyrazole rings, which are important structural motifs in many pharmaceuticals. rsc.orgorientjchem.orgnih.govnih.gov

Reactions at the Ester Moiety

The ethyl ester group of this compound can undergo transformations such as transesterification and hydrolysis, which are crucial for modifying the ester functionality or for the synthesis of the corresponding β-keto acid.

Transesterification Processes and Kinetics

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. rsc.org This reaction is typically catalyzed by either an acid or a base. researchgate.net The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the new alcohol is often used. mdpi.comyoutube.com

The kinetics of transesterification are generally slow and require a catalyst to proceed at a reasonable rate. rsc.org Lipases are also effective catalysts for the transesterification of β-keto esters, offering a milder and often more selective alternative to chemical catalysts. nih.govmdpi.comnih.govresearchgate.net The lipase-catalyzed reaction kinetics often follow a Ping-Pong Bi-Bi mechanism. nih.gov

AlcoholCatalystProductTypical Reaction Conditions
MethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)Mthis compoundReflux in excess methanol
Benzyl AlcoholLipase (B570770) (e.g., Novozym 435)Benzyl 3-oxopentadecanoateOrganic solvent, room temperature to mild heat
IsopropanolAcid (e.g., p-TsOH) or Base (e.g., NaO-iPr)Isopropyl 3-oxopentadecanoateReflux in excess isopropanol

Hydrolysis Under Controlled Conditions

Hydrolysis of the ester moiety of this compound yields 3-oxopentadecanoic acid. This reaction can be carried out under either acidic or basic conditions. youtube.comaklectures.comyoutube.com However, β-keto acids are susceptible to decarboxylation upon heating, which results in the formation of a ketone. acs.org Therefore, controlled conditions are necessary to isolate the β-keto acid.

Basic hydrolysis, or saponification, is typically performed at room temperature using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. youtube.com This reaction is generally irreversible and yields the carboxylate salt of the β-keto acid. youtube.com Subsequent careful acidification of the salt at low temperatures can then liberate the free β-keto acid. acs.org

Acid-catalyzed hydrolysis is a reversible reaction that is carried out by heating the ester with water in the presence of a strong acid catalyst. researchgate.net To favor the hydrolysis product, a large excess of water is used.

Amidation and Related N-Functionalizations

The synthesis of amides from esters, including β-keto esters like this compound, is a fundamental transformation in organic chemistry. Direct amidation of esters is often challenging and may require catalysts or harsh reaction conditions. nih.govmdpi.commdpi.com The reactivity of the ester towards aminolysis can be influenced by the nature of the amine and the ester itself.

Recent advancements have explored various catalytic systems to facilitate the direct amidation of esters. For instance, nickel-catalyzed amidation of β-keto esters has been developed, showing broad substrate tolerance for both aliphatic and aromatic substituents. acs.org While specific studies on this compound are limited, it is expected to undergo amidation under similar catalytic conditions. The general mechanism for such reactions often involves the activation of the ester carbonyl group by a catalyst, followed by nucleophilic attack of the amine.

Another approach involves the use of organocatalysts. For example, the mechanism of the reaction between β-keto esters and azadicarboxylates catalyzed by an axially chiral guanidine (B92328) has been investigated, providing insights into the enolate configuration during the reaction. acs.org It is plausible that similar mechanistic principles would apply to the N-functionalization of this compound.

The following table summarizes potential amidation reactions of this compound based on known methods for other β-keto esters.

Table 1: Potential Amidation Reactions of this compound

Amine Catalyst/Conditions Expected Product
Primary Aliphatic Amine Nickelocene N-alkyl-3-oxopentadecanamide
Primary Aromatic Amine n-BuLi N-aryl-3-oxopentadecanamide
Secondary Amine FeCl₃ N,N-dialkyl-3-oxopentadecanamide

Alpha-Carbon Reactivity and Alkylation

The α-carbon of β-keto esters, such as this compound, is flanked by two carbonyl groups, rendering the protons on this carbon acidic and readily removable by a base to form a stabilized enolate. libretexts.org This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, most notably alkylation. libretexts.orglibretexts.org

Enolate Chemistry and Alkylation Strategies

The formation of an enolate from this compound can be achieved using a variety of bases. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, although in the case of a linear β-keto ester like this compound, only one α-carbon bears acidic protons between the two carbonyls. libretexts.org

Once formed, the enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.orglibretexts.org This is a fundamental strategy for the synthesis of more complex molecules. The general reaction is as follows:

Step 1: Enolate Formation: this compound is treated with a suitable base (e.g., sodium ethoxide) to generate the corresponding enolate.

Step 2: Alkylation: The enolate attacks an alkyl halide, displacing the halide and forming a new carbon-carbon bond at the α-position.

The reactivity in these alkylation reactions is typical of SN2 processes, favoring primary and secondary alkyl halides. libretexts.org

Table 2: Representative α-Alkylation of this compound

Alkyl Halide Base Product
Methyl Iodide Sodium Ethoxide Ethyl 2-methyl-3-oxopentadecanoate
Ethyl Bromide Potassium tert-butoxide Ethyl 2-ethyl-3-oxopentadecanoate
Benzyl Bromide Sodium Hydride Ethyl 2-benzyl-3-oxopentadecanoate

Michael Additions and Conjugate Systems

The enolate derived from this compound can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). chemistrysteps.commasterorganicchemistry.comwikipedia.org This reaction, known as the Michael addition, is a powerful tool for the formation of 1,5-dicarbonyl compounds. youtube.com

The mechanism involves the 1,4-addition of the enolate to the α,β-unsaturated system. masterorganicchemistry.comwikipedia.org The general steps are:

Formation of the enolate from this compound using a base.

Nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated compound.

Protonation of the resulting enolate to yield the final 1,5-dicarbonyl adduct.

This reaction is thermodynamically controlled and works best with stabilized enolates like the one derived from this compound. libretexts.org

Complex Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient in generating molecular complexity. researchgate.net β-Keto esters are common components in several named MCRs. While specific examples with this compound are not extensively documented, its participation in reactions like the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction can be reasonably extrapolated.

The Hantzsch pyridine synthesis is a one-pot condensation of a β-keto ester (two equivalents), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. wikipedia.orgthermofisher.com In this reaction, this compound would provide the C2 and C6 carbons, as well as the ester groups at the C3 and C5 positions of the resulting dihydropyridine ring.

The Biginelli reaction is another important MCR that involves the acid-catalyzed cyclocondensation of a β-keto ester, an aldehyde, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. wikipedia.orgtaylorandfrancis.commercer.edu this compound can serve as the β-keto ester component in this reaction, leading to the formation of dihydropyrimidinones with a long alkyl chain, which could be of interest in medicinal chemistry. taylorandfrancis.com

Mechanism Elucidation of Key Transformations

The mechanisms of the key transformations involving β-keto esters have been extensively studied, and these general mechanisms are applicable to this compound.

Amidation: The mechanism of direct amidation of esters often involves either activation of the ester by a catalyst (e.g., a Lewis acid) to increase the electrophilicity of the carbonyl carbon, or activation of the amine. mdpi.com In base-promoted amidations, the amine is deprotonated to form a more nucleophilic amide anion that attacks the ester carbonyl. nih.gov The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the alkoxide leaving group. libretexts.org

α-Alkylation: The mechanism begins with the deprotonation of the α-carbon by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile in an SN2 reaction with an alkyl halide. The stereochemical outcome at the α-carbon, if it becomes a stereocenter, is dependent on the reaction conditions and the nature of the substrate and electrophile.

Michael Addition: The reaction is initiated by the formation of the enolate of this compound. This enolate then attacks the β-carbon of an α,β-unsaturated carbonyl compound in a conjugate fashion. masterorganicchemistry.com This leads to the formation of a new enolate, which is subsequently protonated to give the final 1,5-dicarbonyl product. masterorganicchemistry.com

Hantzsch Dihydropyridine Synthesis: The mechanism is believed to proceed through the initial formation of an enamine from the β-keto ester and ammonia, and a Knoevenagel condensation product from the aldehyde and a second equivalent of the β-keto ester. wikipedia.org These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to afford the dihydropyridine ring. wikipedia.org

Biginelli Reaction: The most widely accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. wikipedia.orgyoutube.com This is followed by the nucleophilic addition of the β-keto ester enol to the iminium ion. Subsequent cyclization via intramolecular attack of the amine on the ketone carbonyl and dehydration yields the dihydropyrimidinone product. wikipedia.orgyoutube.com

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Oxopentadecanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For ethyl 3-oxopentadecanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the precise arrangement of the ethyl ester, the β-keto group, and the long dodecyl chain.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment in the molecule. The ethyl group protons appear as a quartet and a triplet, while the protons on the long alkyl chain produce overlapping signals. The active methylene (B1212753) protons between the two carbonyl groups (at C-2) are particularly diagnostic.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃. Note: These are predicted values based on standard chemical shift ranges and may vary slightly based on experimental conditions.

Atom Position ¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1 (C=O, ester)--
2 (-CH₂-)~3.43s
3 (C=O, ketone)--
4 (-CH₂-)~2.54t
5 (-CH₂-)~1.58quint
6-13 (-CH₂-)₈~1.25m
14 (-CH₂-)~1.29m
15 (-CH₃)~0.88t
a (O-CH₂-)~4.19q
b (-CH₃)~1.27t

While 1D NMR provides foundational data, 2D NMR techniques are essential for confirming the complex structure of this compound by revealing through-bond and through-space correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the ethyl group's methylene protons (position 'a') and methyl protons (position 'b'). It would also map the sequential couplings along the long alkyl chain, starting from the methylene at C-4 and extending to the terminal methyl at C-15.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This is crucial for definitively assigning the carbon signals. For example, the proton signal at ~3.43 ppm (C-2) would show a cross-peak with the carbon signal at ~49.7 ppm, confirming the identity of the active methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com This technique is vital for connecting the distinct structural fragments. Key HMBC correlations would include:

The ethyl protons (a, b) correlating to the ester carbonyl carbon (C-1).

The methylene protons at C-2 correlating to both carbonyl carbons (C-1 and C-3).

The methylene protons at C-4 correlating to the ketone carbonyl carbon (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bond connectivity. youtube.com For a flexible molecule like this compound, NOESY is less critical for primary structure elucidation but can provide information about preferred conformations in solution.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical exact mass of this compound (C₁₇H₃₂O₃) is calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

Calculation:

17 × C = 17 × 12.000000 = 204.000000

32 × H = 32 × 1.007825 = 32.250400

3 × O = 3 × 15.994915 = 47.984745

Total Exact Mass = 284.234845 Da

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the molecular formula as C₁₇H₃₂O₃.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion of this compound at m/z 284) and its subsequent fragmentation to produce product ions. mdpi.com The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. libretexts.orgrsc.org

Key fragmentation pathways for esters and ketones are expected: libretexts.org

Loss of the ethoxy group (-OC₂H₅): Cleavage of the C-O bond of the ester would result in the loss of an ethoxy radical, leading to a prominent acylium ion.

McLafferty Rearrangement: This is a characteristic fragmentation of ketones and esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, resulting in the loss of a neutral alkene.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups is a common pathway. nih.gov For this compound, cleavage at the C2-C3 bond or the C3-C4 bond would generate characteristic fragment ions.

Interactive Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound.

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure / Neutral Loss Fragmentation Pathway
239[M - OC₂H₅]⁺Alpha-cleavage at ester
213[M - C₅H₉O]⁺Cleavage at C4-C5 with H rearrangement
157[CH₃(CH₂)₁₀CO]⁺Cleavage at C2-C3
130[C₆H₁₀O₃]⁺McLafferty rearrangement + H transfer
101[CH₂COCH₂COOEt]⁺Cleavage at C4-C5
88[CH₂(OH)=O-C₂H₅]⁺McLafferty rearrangement of the ester

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This makes it an ideal method for identifying this compound within a complex matrix, such as a natural product extract or a synthetic reaction mixture. thepharmajournal.comscholarsresearchlibrary.com

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. cabidigitallibrary.org As each separated component, including this compound, elutes from the column, it enters the mass spectrometer. There, it is ionized, and a mass spectrum is generated. By comparing the retention time and the mass spectrum of the unknown peak to that of a known standard, or by interpreting the fragmentation pattern, the presence and identity of this compound in the mixture can be confirmed. imrpress.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these techniques would provide a detailed fingerprint of its key structural features, namely the ester and ketone carbonyl groups, as well as the long hydrocarbon chain.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to these vibrations. For this compound, two distinct carbonyl (C=O) stretching vibrations would be the most prominent features. orgchemboulder.comlibretexts.org The ester carbonyl typically absorbs in the range of 1750-1735 cm⁻¹, while the ketone carbonyl absorbs at a slightly lower wavenumber, around 1725-1705 cm⁻¹. libretexts.orgblogspot.com This difference in absorption frequency is due to the electronic environment of the carbonyl groups.

Additionally, the C-O stretching vibrations of the ester group would produce strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The long pentadecyl chain would be identified by the characteristic C-H stretching vibrations of its methylene (CH₂) and methyl (CH₃) groups, which appear just below 3000 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. mdpi.com While C=O stretches are also observable in Raman spectra, they are generally weaker compared to their IR counterparts. researchgate.net Conversely, the C-C bond vibrations within the long alkyl chain, which are often weak in the IR spectrum, would produce more intense signals in the Raman spectrum, providing valuable information about the conformation of the hydrocarbon tail. researchgate.net

The following table summarizes the expected key vibrational bands for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Ester C=OStretch1750-1735 (Strong)1750-1735 (Weak-Medium)
Ketone C=OStretch1725-1705 (Strong)1725-1705 (Weak-Medium)
Ester C-OStretch1300-1000 (Strong)1300-1000 (Weak)
Alkyl C-HStretch2960-2850 (Strong)2960-2850 (Strong)
Alkyl C-CStretch(Weak)(Medium-Strong)

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives/adducts)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate an electron density map and, from that, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov

This compound, being a long-chain ester, is likely to be an oil or a low-melting-point solid at room temperature, making the growth of single crystals suitable for X-ray diffraction challenging. However, this technique would be highly applicable to solid derivatives or adducts of the compound. For instance, if a crystalline derivative could be formed, X-ray crystallography would provide unambiguous information about its solid-state conformation. nih.gov

For a long-chain molecule like this compound, crystallographic analysis would reveal how the flexible alkyl chains pack in the crystal lattice. This information is crucial for understanding intermolecular forces, such as van der Waals interactions, which govern the physical properties of the material. The data obtained would include precise measurements of all bond lengths and angles, confirming the geometry of the β-keto ester functionality and the conformation of the ethyl group.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

This compound itself is not a chiral molecule. However, if a chiral center were introduced into the molecule, for example, through a stereoselective alkylation or reduction reaction, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be invaluable for its stereochemical analysis. nih.govresearchgate.net

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is particularly sensitive to the spatial arrangement of atoms around a chromophore, such as the carbonyl groups in this compound.

For a chiral derivative of this compound, the ketone and ester carbonyl groups would act as chromophores. The interaction of these chromophores with the chiral environment of the molecule would result in characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters. researchgate.net By comparing the experimentally measured CD spectrum with spectra of known compounds or with quantum chemical calculations, the absolute stereochemistry of the chiral derivative could be determined. nih.gov

Mechanistic Biological Activities and Biochemical Pathway Interactions of Ethyl 3 Oxopentadecanoate

Enzyme Modulation and Inhibition Studies (In Vitro)

Interaction with Specific Metabolic Enzymes

Based on its structure as a long-chain fatty acid ester, it is plausible that Ethyl 3-oxopentadecanoate could interact with enzymes involved in fatty acid metabolism. These may include, but are not limited to, fatty acid synthases, hydrolases, and enzymes of the β-oxidation pathway. The long aliphatic chain could facilitate binding to the active sites of these enzymes, potentially leading to competitive inhibition or serving as a substrate.

Kinetic Studies of Enzyme-Substrate/Inhibitor Binding

Kinetic studies would be essential to elucidate the nature of the interaction between this compound and metabolic enzymes. Such studies would determine key parameters like the Michaelis constant (K_m) if it acts as a substrate, or the inhibition constant (K_i) if it functions as an inhibitor. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) could also be determined through these analyses. Without experimental data, any discussion on the kinetic parameters for this compound remains speculative.

Receptor Ligand Binding Investigations (Cell-Free or In Vitro Cellular Assays)

There is currently no direct evidence in the scientific literature to suggest that this compound acts as a ligand for specific cellular receptors. However, some long-chain fatty acids and their derivatives have been shown to interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid metabolism and inflammation. Future in vitro binding assays would be necessary to explore whether this compound or its metabolites can bind to and modulate the activity of such receptors.

Role in Microbial Communication and Signaling (e.g., Quorum Sensing Analogue)

The structure of this compound bears some resemblance to N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing (QS). QS allows bacteria to coordinate gene expression in a population-density-dependent manner, often regulating virulence and biofilm formation.

It is conceivable that as a structural analogue, this compound could act as a quorum sensing inhibitor (QSI). It might compete with native AHLs for binding to their cognate receptor proteins (e.g., LuxR-type transcriptional regulators), thereby disrupting bacterial communication. This potential anti-quorum sensing activity is a promising area for future research.

Table 1: Potential Quorum Sensing Inhibitory Activity of β-Keto Esters (Hypothetical Data for Illustrative Purposes)
CompoundTarget OrganismQuorum Sensing SystemInhibitory Concentration (IC50)
This compoundPseudomonas aeruginosaLasR-LasIData not available
Analogue A (Short-chain β-keto ester)Vibrio fischeriLuxR-LuxI15 µM
Analogue B (Aryl-substituted β-keto ester)Pseudomonas aeruginosaRhlR-RhlI25 µM

Elucidation of Molecular Mechanisms in Cellular Models (In Vitro)

Should this compound demonstrate biological activity in cellular models, the elucidation of its molecular mechanisms would be the next critical step. For instance, if it exhibits anti-inflammatory effects, studies could investigate its impact on signaling pathways such as NF-κB or MAPK. If it shows potential as an anti-cancer agent, its effects on cell cycle progression, apoptosis, and angiogenesis pathways would need to be explored. At present, no such studies have been published.

Biosynthetic Origins and Metabolic Fate in Biological Systems (Non-Human)

The biosynthetic origins of this compound in non-human biological systems are not well-defined. It is plausible that it could be synthesized by some microorganisms through pathways related to fatty acid metabolism. For example, it could be an intermediate or a byproduct of the condensation of a C13-acyl-CoA with malonyl-CoA, followed by esterification with ethanol (B145695).

The metabolic fate of this compound in microorganisms would likely involve hydrolysis of the ester bond by esterases to yield 3-oxopentadecanoic acid and ethanol. The 3-oxopentadecanoic acid could then enter the β-oxidation pathway for energy production.

Table 2: Hypothetical Metabolic Pathway of this compound in a Microbial System
StepReactionEnzyme ClassProduct(s)
1Ester HydrolysisEsterase3-Oxopentadecanoic acid + Ethanol
2Acyl-CoA SynthesisAcyl-CoA Synthetase3-Oxopentadecanoyl-CoA
3Thiolytic Cleavageβ-ketoacyl-CoA thiolaseTridecanoyl-CoA + Acetyl-CoA

Applications of Ethyl 3 Oxopentadecanoate in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of Ethyl 3-oxopentadecanoate is centered around its β-dicarbonyl motif. The methylene (B1212753) group situated between the two carbonyls is acidic and readily deprotonated to form a nucleophilic enolate, which is central to its utility in forming new carbon-carbon bonds.

As a long-chain β-keto ester, this compound possesses structural elements—a linear carbon chain and versatile functional groups—that are theoretically useful for constructing segments of complex natural products, such as polyketides or macrolides. However, specific examples detailing its direct application in the total synthesis of named natural products are not prominently documented in scientific literature. Its value remains in its potential as a precursor for more elaborate synthons.

A significant application of this compound is in the synthesis of heterocyclic scaffolds that are of interest in medicinal chemistry. It serves as a key starting material for creating substituted quinolones, which are core structures in various therapeutic agents.

Specifically, it is used to synthesize 2-dodecylquinolin-4(1H)-one. researchgate.net This process involves a two-step sequence: first, a condensation reaction between this compound and an aniline (B41778) derivative, typically catalyzed by an acid like p-toluenesulfonic acid, to form an enamine intermediate. researchgate.net In the second step, this crude enamine undergoes a high-temperature thermal cyclization reaction (Conrad-Limpach cyclization) in a high-boiling solvent such as Dowtherm A to yield the target quinolone. researchgate.netclockss.org This quinolone scaffold is a precursor for novel 1-hydroxyquinolones that have been investigated for potential anti-Toxoplasma and antimalarial properties. researchgate.netclockss.org

The compound has also been prepared as an intermediate in synthetic pathways aimed at producing novel, non-steroidal anticancer agents based on coumarin (B35378) sulphamate structures. bath.ac.uk

Synthesis of a Pharmaceutical Scaffold from this compound
Starting MaterialReagentKey TransformationProduct ScaffoldReference
This compoundAnilineCondensation followed by thermal cyclization2-dodecylquinolin-4(1H)-one researchgate.net

This compound is a classic example of a β-keto ester synthon, a molecule whose structure allows for strategic bond formations. researchgate.net Its utility is demonstrated not only by the reactions it undergoes but also by the methods used for its own preparation, which highlight fundamental organic transformations.

One common route to this compound involves the C-alkylation of a simpler β-keto ester. For instance, the enolate of ethyl acetoacetate (B1235776) can be generated using a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) and then reacted with a long-chain alkyl halide, such as 1-bromoundecane (B50512) or 1-bromododecane, to attach the C12 side chain. clockss.org Another synthetic method involves the reaction of tridecanal (B79276) with ethyl diazoacetate, catalyzed by tin(II) chloride (SnCl₂), which yields this compound in high purity. bath.ac.uk These syntheses underscore its role as a target molecule in carbon-carbon bond-forming reactions. clockss.orgbath.ac.uk

As a synthon, its most valuable reaction is the formation of heterocyclic rings, as seen in the quinolone synthesis mentioned previously. researchgate.net The inherent keto-enol tautomerism and the reactivity of both carbonyl groups make it a versatile precursor for a variety of more complex molecules. researchgate.net

Selected Synthesis Methods for this compound
PrecursorsKey Reagents/CatalystsReaction TypeReference
Ethyl acetoacetate and 1-bromoundecaneLithium diisopropylamide (LDA)Enolate Alkylation clockss.org
Tridecanal and Ethyl diazoacetateTin(II) chloride (SnCl₂)Diazoacetoacetic ester synthesis bath.ac.uk

Role in Polymer Chemistry and Material Science

Despite its utility in organic synthesis, the application of this compound in the field of polymer and materials science is not well-documented.

Based on available scientific literature, there is no evidence to suggest that this compound is used as a monomer or co-monomer in the synthesis of specialty polymers. Its functional groups are not typically suited for common polymerization techniques without prior modification.

There is currently no documented use of this compound as a direct precursor for the synthesis of advanced polymer additives such as plasticizers, stabilizers, or flame retardants.

Computational Chemistry and Theoretical Modeling of Ethyl 3 Oxopentadecanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule by solving the Schrödinger equation in an approximate manner. northwestern.edu For Ethyl 3-oxopentadecanoate, these calculations reveal the distribution of electrons within the molecule, which governs its structure, stability, and chemical reactivity. researchgate.net Methods like Density Functional Theory (DFT) are particularly valuable for molecules of this size, offering a balance between computational cost and accuracy. mdpi.com

Theoretical assessments of related β-keto esters have been used to analyze and compare their reactivity. mdpi.com Such studies typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms, followed by frequency calculations to confirm that this structure corresponds to a true energy minimum. mdpi.com These foundational calculations provide the basis for predicting various chemical properties and reaction outcomes.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. nih.gov For this compound, DFT studies are instrumental in characterizing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting the molecule's reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For β-keto esters, the carbonyl carbons are often identified as potential electrophilic sites for nucleophilic attack. mdpi.com DFT calculations can quantify this reactivity through analysis of the molecular orbitals and derived reactivity descriptors. mdpi.com

Table 1: Hypothetical DFT-Calculated Properties of this compound Frontier Orbitals

This table presents illustrative data typical of DFT calculations for a molecule like this compound, based on general findings for β-keto esters.

PropertyValue (eV)Description
HOMO Energy-6.8Energy of the Highest Occupied Molecular Orbital; relates to ionization potential.
LUMO Energy-0.5Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.
HOMO-LUMO Gap6.3Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.
Dipole Moment2.5 DA measure of the overall polarity of the molecule.

Data is hypothetical and for illustrative purposes.

Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. dntb.gov.ua Transition state modeling for this compound involves computationally mapping the potential energy surface for a given reaction, such as enolate formation, alkylation, or reduction of the keto group.

Using quantum chemistry methods, researchers can calculate the geometry and energy of the transition state structure that connects reactants to products. researchgate.net This information is vital for determining the activation energy of the reaction, which in turn dictates the reaction rate. For example, in modeling the reduction of the ketone in β-keto esters, transition state calculations can help explain the stereoselectivity of the reaction by comparing the activation energies of the pathways leading to different stereoisomers. nih.gov These models provide a detailed, step-by-step view of the bond-breaking and bond-forming processes that are often difficult to observe experimentally. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis

The long, flexible pentadecanoyl chain of this compound allows it to adopt numerous three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating the motion of this compound, researchers can explore its conformational landscape and identify the most stable, low-energy conformers. chemrxiv.orgnih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are solved iteratively to track the trajectory of each atom. researchgate.net These simulations can reveal how the molecule folds and flexes, the preferred orientations of its functional groups, and the influence of a solvent on its structure. nih.gov Identifying the dominant conformations is crucial, as the shape of the molecule often dictates its biological activity and physical properties.

Structure-Activity Relationship (SAR) Modeling for Biological Interactions (In Silico)

Structure-Activity Relationship (SAR) modeling aims to establish a correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.net For this compound and related compounds, in silico SAR models can be developed to predict their potential biological effects, such as antimicrobial or enzyme-inhibiting properties. mdpi.comnih.gov These models are a key component of modern drug discovery and toxicology assessment. mdpi.com

Techniques like Quantitative Structure-Activity Relationship (QSAR) use statistical methods to build mathematical models that relate molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to a specific biological endpoint. mdpi.com For instance, a QSAR model could be trained on a series of β-keto esters with known antibacterial activity to predict the potency of new, untested analogues like this compound. mdpi.com Docking simulations, another in silico method, can model the interaction of the molecule with a biological target, such as an enzyme's active site, to predict binding affinity and orientation, providing a mechanistic basis for the observed activity. nih.gov

Table 2: Illustrative QSAR Descriptors for a Series of β-Keto Esters

This table provides an example of the types of data used in QSAR modeling to correlate chemical features with biological activity.

CompoundLogP (Hydrophobicity)Molecular WeightPolar Surface Area (Ų)Biological Activity (IC₅₀, µM)
Ethyl 3-oxobutanoate0.23130.1443.37>100
Ethyl 3-oxohexanoate1.25158.2043.3775.2
Ethyl 3-oxodecanoate3.29214.3043.3720.5
This compound 5.85 284.44 43.37 1.8 (Predicted)

Data for analogues are representative; the value for this compound is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction from First Principles

Computational chemistry allows for the prediction of spectroscopic properties from fundamental quantum mechanical principles (ab initio or first principles methods). nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, theoretical calculations can predict its vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. researchgate.net By optimizing the molecular geometry and calculating the second derivatives of the energy, a theoretical vibrational spectrum can be generated. Comparing this predicted spectrum with an experimental one helps in assigning specific peaks to the vibrations of particular functional groups, such as the C=O stretching of the ketone and ester groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the molecule.

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies for Key Functional Groups

This table illustrates how theoretical calculations can predict spectroscopic data, which can then be validated against experimental measurements.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Ketone C=OStretch1735~1725
Ester C=OStretch1750~1740
C-O-CAsymmetric Stretch1190~1180

Predicted values are hypothetical, based on typical results from DFT (e.g., B3LYP/6-31G) calculations for similar molecules. Experimental values are typical for β-keto esters.*

Environmental Fate and Biotransformation Pathways of Ethyl 3 Oxopentadecanoate

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For Ethyl 3-oxopentadecanoate, the most relevant abiotic degradation mechanisms are likely hydrolysis and, to a lesser extent, photolysis.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction with water that cleaves the molecule into its constituent alcohol (ethanol) and a beta-keto acid (3-oxopentadecanoic acid). This reaction can be catalyzed by either acids or bases. wikipedia.orglibretexts.org In environmental settings, the pH of the surrounding water will significantly influence the rate of hydrolysis.

Acid-Catalyzed Hydrolysis: In acidic aquatic environments, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is typically reversible. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. wikipedia.org This reaction is generally irreversible and tends to be faster than acid-catalyzed hydrolysis for simple esters. The product is ethanol (B145695) and the salt of 3-oxopentadecanoic acid. wikipedia.org

Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light. Direct photolysis occurs when a molecule absorbs light of a specific wavelength, leading to its excitation and subsequent decomposition. Indirect photolysis involves other substances in the environment, known as photosensitizers (e.g., humic substances in natural waters), which absorb light and produce reactive species that then degrade the target compound.

While specific photolytic data for this compound is unavailable, long-chain alkyl compounds without significant chromophores (light-absorbing groups) are generally resistant to direct photolysis by environmentally relevant wavelengths of sunlight. However, the ketone and ester carbonyl groups can absorb some UV radiation. The potential for indirect photolysis in sunlit surface waters, mediated by natural photosensitizers, cannot be entirely ruled out but is likely a less significant degradation pathway compared to hydrolysis and microbial degradation.

Degradation MechanismDescriptionKey Environmental FactorsProbable Products
Hydrolysis Cleavage of the ester bond by reaction with water.pH, Temperature3-Oxopentadecanoic acid and Ethanol
Photolysis Breakdown by light energy.Light intensity and wavelength, Presence of photosensitizersPotentially smaller organic molecules (pathway not determined)

Microbial Degradation and Biotransformation Pathways in Environmental Systems

The primary mechanism for the environmental breakdown of many organic compounds, particularly those with long alkyl chains, is microbial degradation. Microorganisms in soil, sediment, and water possess a vast array of enzymes capable of metabolizing complex organic molecules.

For this compound, microbial degradation is expected to proceed through a series of enzymatic reactions. The initial step is likely the hydrolysis of the ester bond by microbial esterases or lipases, yielding ethanol and 3-oxopentadecanoic acid. Both of these products are readily biodegradable.

The resulting long-chain beta-keto acid, 3-oxopentadecanoic acid, would then be susceptible to further microbial metabolism. The primary pathway for the degradation of long-chain fatty acids and related compounds in many bacteria is the β-oxidation cycle . nih.govresearchgate.net In this cyclical pathway, the fatty acid is progressively shortened by two carbon units in each cycle, producing acetyl-CoA. researchgate.net

The likely biotransformation pathway for this compound is hypothesized as follows:

Ester Hydrolysis: Microbial esterases cleave the ester bond to form ethanol and 3-oxopentadecanoic acid.

Activation: The 3-oxopentadecanoic acid is activated to its coenzyme A (CoA) thioester, 3-oxopentadecanoyl-CoA.

β-Oxidation: The 3-oxopentadecanoyl-CoA enters the β-oxidation pathway. The presence of the ketone at the 3-position (or beta-position) means it is already in an oxidized state, which might alter the initial steps of a typical fatty acid β-oxidation cycle. However, subsequent enzymatic steps would cleave the molecule, generating acetyl-CoA and a shorter fatty acyl-CoA, which continues through the cycle until the entire chain is broken down. nih.gov

Central Metabolism: The acetyl-CoA produced enters the citric acid cycle (TCA cycle) to generate energy for the microorganism.

The microorganisms responsible for degrading long-chain fatty acids are diverse and include various species of bacteria (e.g., Pseudomonas, Bacillus) and fungi. teamaquafix.comnih.gov The presence of a ketone group might also make the compound susceptible to degradation by microorganisms that utilize ketones as a carbon source, potentially involving ketoreductases. researchgate.netnih.gov

Biotransformation StepEnzymatic ProcessIntermediate/Product
Initial Hydrolysis Microbial Esterase/Lipase (B570770)Ethanol + 3-Oxopentadecanoic acid
Fatty Acid Metabolism β-Oxidation PathwayAcetyl-CoA + Shorter-chain fatty acids
Final Mineralization Citric Acid Cycle / RespirationCarbon Dioxide + Water

Eco-chemical Relevance and Natural Occurrence in Biota

Currently, there is a lack of specific scientific literature documenting the natural occurrence of this compound in biota. While various long-chain fatty acid ethyl esters (FAEEs) are known to occur naturally in some organisms, often as products of metabolism or as signaling molecules, the specific presence of this beta-keto ester has not been reported. nih.gov

The eco-chemical relevance of a compound relates to its interactions and effects within an ecosystem. Without data on its natural occurrence or specific biological activity, the eco-chemical relevance of this compound remains speculative. In general, long-chain fatty acid esters can play roles in chemical signaling (pheromones) in some insects or act as energy storage molecules. However, it is unknown if this compound serves such a function.

Given its structure, it is plausible that if introduced into the environment, it would be treated by organisms as a potential carbon and energy source, leading to its biodegradation. Its relatively long carbon chain suggests it would have low water solubility and a tendency to partition to organic matter in soil and sediment. The eco-chemical impact would likely be localized and transient, assuming it is readily biodegradable as predicted.

Emerging Research Frontiers and Future Perspectives for Ethyl 3 Oxopentadecanoate

Integration with Flow Chemistry and Automated Synthesis

The synthesis and modification of complex molecules like Ethyl 3-oxopentadecanoate are increasingly benefiting from the adoption of flow chemistry and automation. Continuous flow reactors offer substantial advantages over traditional batch processing, including superior control over reaction parameters such as temperature and pressure, enhanced safety due to small reaction volumes, and improved reproducibility. acs.orgnih.govresearchgate.net

For a molecule like this compound, these technologies are particularly relevant. The precise control afforded by flow systems can lead to higher yields and purities in its synthesis, for instance, through Claisen condensation or other ester-based reactions. jove.com Furthermore, automated flow platforms enable the rapid synthesis of a library of derivatives. acs.org By systematically varying reaction partners or conditions, researchers can efficiently generate a wide range of novel compounds based on the this compound scaffold for screening in material science or pharmacological applications. This approach accelerates the discovery process, allowing for high-throughput optimization and exploration of structure-activity relationships. researchgate.net

Exploration of Novel Catalytic Systems for its Transformations

The reactivity of this compound is largely defined by its beta-keto ester functional group, a motif that has been a fertile ground for the development of novel catalytic transformations. researchgate.net Research into new catalytic systems promises to unlock more efficient, selective, and sustainable ways to modify this compound.

Organocatalysis: Metal-free organocatalysts, particularly those derived from cinchona alkaloids and prolinol derivatives, have emerged as powerful tools for the asymmetric functionalization of beta-keto esters. acs.orgnih.govrsc.org These catalysts can facilitate a wide range of enantioselective reactions, such as alkylations, aldol (B89426) reactions, and Michael additions, at the α-position of the keto ester. Applying these systems to this compound would enable the synthesis of chiral molecules with high optical purity, which is crucial for pharmaceutical and biological applications. nih.gov

Biocatalysis: Enzymes, particularly lipases and dehydrogenases, offer a green and highly selective alternative for transforming beta-keto esters. nih.govgoogle.com Lipases can be used for highly chemoselective transesterification reactions under mild, often solvent-free, conditions. google.com Dehydrogenases can perform enantioselective reductions of the ketone group to produce chiral β-hydroxy esters, which are valuable building blocks. nih.gov The use of whole-cell biocatalysts further simplifies the process, making it more cost-effective and scalable. nih.gov

Metal Catalysis: Transition metal catalysts, especially those based on palladium and nickel, provide unique pathways for the transformation of beta-keto esters. researchgate.netnih.govnih.gov Palladium catalysts are known to mediate decarboxylative reactions of allylic beta-keto esters, leading to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable products. nih.gov Nickelocene has been shown to catalyze the direct α-amidation of beta-keto esters, offering a convergent route to α-amino acid precursors. nih.gov

Catalytic SystemTransformation TypePotential Application for this compound
Organocatalysts Asymmetric α-alkylation, Michael addition, Aldol reactionSynthesis of chiral derivatives for bioactive molecule screening. acs.orgnih.gov
Enzymes (Lipases) TransesterificationModification of the ethyl ester group with other alcohols under mild, green conditions. google.com
Enzymes (Dehydrogenases) Asymmetric ketone reductionProduction of enantiopure ethyl 3-hydroxypentadecanoate. nih.gov
Palladium Complexes Decarboxylative allylation, Aldol condensationCreation of complex carbon skeletons for natural product synthesis. nih.gov
Nickel Complexes α-AmidationDirect synthesis of precursors for long-chain α-amino acids. nih.gov

Advanced Materials Development from this compound Derivatives

The unique structure of this compound, particularly its long aliphatic chain, makes it an attractive building block for the development of advanced functional materials. The keto and ester groups provide reactive handles for polymerization and modification, while the C12 chain can impart desirable physical properties such as hydrophobicity, flexibility, and a low glass transition temperature.

Derivatives of this compound can be used as monomers for creating novel poly(beta-keto esters). google.com Such polymers are of interest as biodegradable materials, as the ester linkages in the backbone or side chains can be susceptible to hydrolysis. The long alkyl side chain would be expected to significantly influence the material's properties, potentially leading to polymers that could be used as hydrophobic coatings, specialty elastomers, or components in drug delivery systems. researchgate.netnih.gov

Furthermore, the ketone functionality in the polymer side chains serves as a versatile anchor point for post-polymerization modification. researchgate.netnih.gov This allows for the attachment of various functional molecules, including bioactive compounds, through stable linkages like oximes, enabling the creation of smart materials or functional polymer conjugates. researchgate.net

Deepening Understanding of its Biological Functions at the Molecular Level (In Vitro)

While research into the specific biological activities of this compound is still emerging, studies on related beta-keto ester derivatives have revealed significant potential, particularly in the antimicrobial field. The beta-keto ester motif is a known pharmacophore that can be leveraged to design new therapeutic agents. nih.govresearchgate.netnih.govresearchgate.net

Recent in vitro studies have focused on designing beta-keto esters as potential inhibitors of bacterial quorum sensing, a communication process that regulates virulence in many pathogens. nih.gov By mimicking the structure of natural autoinducers, these synthetic analogues aim to disrupt bacterial communication and reduce infectivity. nih.gov

In one study, a series of novel keto ester derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. researchgate.net Several of these compounds demonstrated significant antimicrobial efficacy, with the structure-activity relationship suggesting that modifications to the core skeleton directly impact biological activity. researchgate.net Another study on β-keto ester derivatives designed to mimic bacterial autoinducers showed promising antibacterial activity against human and plant pathogens like Pseudomonas aeruginosa and Agrobacterium tumefaciens. nih.govmdpi.com

OrganismAssay TypeDerivative ClassFinding
Pseudomonas aeruginosaAntibacterial ScreeningPhenyl-substituted β-keto esterExhibited promising antibacterial activity. nih.govmdpi.com
Staphylococcus aureusAntibacterial ScreeningPhenyl-substituted β-keto esterExhibited promising antibacterial activity. nih.govmdpi.com
Pseudomonas pickettiAntimicrobial ScreeningSubstituted phenacyl esterShowed significant activity. researchgate.net
Salmonella setuballAntimicrobial ScreeningSubstituted phenacyl esterShowed significant activity. researchgate.net
Aspergillus nigerAntifungal ScreeningSubstituted phenacyl esterShowed significant activity. researchgate.net

These in vitro findings underscore the potential of the beta-keto ester scaffold as a basis for developing new anti-infective agents. mdpi.comnih.govmdpi.comnih.govresearchgate.net Future research will likely focus on synthesizing and testing this compound and its specific derivatives to elucidate their mechanisms of action at the molecular level, using techniques like enzyme inhibition assays and molecular docking to identify specific cellular targets. researchgate.netnih.gov

Role in Sustainable Chemistry and Bio-based Manufacturing

This compound is well-positioned to play a role in the transition towards a more sustainable chemical industry. Its structure lends itself to production from renewable feedstocks, aligning with the principles of bio-based manufacturing. bio.orgsulzer.comieabioenergy.com The long dodecyl chain is characteristic of fatty acids, suggesting that biosynthetic pathways could be engineered or that natural lipids from plant or microbial sources could serve as starting materials for its synthesis. syr.edumdpi.com

The development of a bio-based economy relies on identifying key platform chemicals that can be produced from biomass and converted into a wide range of value-added products. sulzer.comresearchandmarkets.com Long-chain esters and their derivatives are valuable as specialty chemicals, biodegradable solvents, and monomers for bioplastics. cosmeticsandtoiletries.com The production of this compound from renewable resources would contribute to reducing the chemical industry's dependence on fossil fuels. ieabioenergy.com

Furthermore, its application in creating biodegradable polymers (as discussed in section 9.3) enhances its profile in sustainable chemistry. Materials designed to degrade under specific environmental conditions can help mitigate plastic pollution. The use of biocatalysis for its synthesis and transformations further strengthens its green credentials by offering processes that operate under mild conditions with high selectivity and reduced waste. nih.govgoogle.com

Q & A

Q. How can factorial design optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer: Apply a 2³ factorial design varying temperature, catalyst concentration, and reaction time. Analyze responses (yield, purity) via ANOVA. Surface response methodology (RSM) identifies optimal conditions, reducing costly trial-and-error approaches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.